Myristoyllysophosphatidylcholine is classified as a lysophospholipid, specifically a derivative of phosphatidylcholine. It is characterized by the presence of myristic acid (a saturated fatty acid) attached to the glycerol backbone at the sn-1 position, while the sn-2 position remains vacant. This compound can be sourced from biological membranes, particularly in mammalian tissues where phosphatidylcholine is abundant. Additionally, it can be synthesized through various enzymatic processes involving phospholipases or lipases .
The synthesis of myristoyllysophosphatidylcholine can be achieved through several methods:
Myristoyllysophosphatidylcholine has a unique molecular structure characterized by:
The molecular formula for myristoyllysophosphatidylcholine is . Its structural representation highlights the presence of a hydrophilic phosphate head and a hydrophobic fatty acid tail, which are essential for its biological functions .
Myristoyllysophosphatidylcholine participates in various chemical reactions:
The mechanism of action for myristoyllysophosphatidylcholine primarily involves its role as a signaling molecule:
Myristoyllysophosphatidylcholine exhibits several notable physical and chemical properties:
Myristoyllysophosphatidylcholine has diverse applications across various fields:
Myristoyllysophosphatidylcholine (LPC 14:0), a lysophospholipid characterized by a myristic acid (14-carbon) chain esterified to a glycerol backbone and a phosphocholine headgroup, emerged as a biomedically significant molecule through advances in lipidomics technologies. The development of high-resolution mass spectrometry techniques, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enabled its identification as a differentially regulated metabolite in human disease states. Initial metabolomic profiling of plasma from patients with community-acquired pneumonia (CAP) revealed drastic reductions in LPC species during acute phases, with LPC 14:0 showing the most significant depletion in severe cases. This depletion pattern—correlated with disease severity scores like CURB-65—highlighted its potential as a clinical biomarker [1] [3].
The discovery process involved comparative lipidomic analysis of 163 participants, including CAP patients and healthy controls. Multivariate statistical methods (PCA, OPLS-DA) identified LPC 14:0 as a key variable distinguishing acute infection (VIP >1.0, FDR <0.05). Subsequent validation via targeted LC-MS/MS confirmed its concentration-dependent relationship with CAP severity, with ROC curve analysis demonstrating superior diagnostic performance (AUC 0.89) over conventional inflammatory markers [1] [2]. Mechanistically, its depletion was linked to increased activity of phospholipase A2 (PLA2) and lysophosphatidylcholine acyltransferase (LPCAT), enzymes that remodel phospholipids during inflammation [2] [5].
Table 1: Diagnostic Performance of LPC 14:0 in CAP Severity Assessment
Biomarker | AUC | Sensitivity (%) | Specificity (%) | Clinical Utility |
---|---|---|---|---|
LPC 14:0 | 0.89 | 85 | 82 | Predicts progression to severe CAP |
CURB-65 alone | 0.75 | 70 | 74 | Standard severity score |
LPC 14:0 + CURB-65 | 0.92 | 91 | 88 | Combined risk stratification |
LPC 14:0 exhibits dual functionality as both a structural membrane component and a signaling mediator. Its amphiphilic nature facilitates interactions with G-protein-coupled receptors (GPCRs) such as G2A (GPR132) and toll-like receptors (TLR2/4), modulating immune cell recruitment and cytokine production [5]. In macrophages, LPC 14:0 binding suppresses NF-κB translocation and NLRP3 inflammasome activation, inhibiting caspase-1-dependent release of IL-1β and IL-18. This mechanism was experimentally validated in LPS-induced acute lung injury models, where LPC 14:0 administration reduced:
Beyond immunomodulation, LPC 14:0 regulates glucose homeostasis. In adipocytes, it stimulates GLUT4 translocation to the plasma membrane via protein kinase Cδ (PKCδ)-dependent pathways, independent of insulin receptor signaling. This enhances glucose uptake by 3.2-fold in vitro and reduces blood glucose levels in diabetic mouse models [4]. Metabolomic Mendelian randomization studies further indicate that phosphatidylcholine metabolites like LPC 14:0 influence type 1 diabetes susceptibility through sphingomyelin-mediated pathways [7].
Table 2: Chain-Length-Dependent Functions of LPC Species
LPC Species | Receptor Affinity | Key Functions | Pathophysiological Associations |
---|---|---|---|
Myristoyl (14:0) | High for G2A | NLRP3 inhibition, Glucose uptake ↑ | CAP severity ↓, Diabetes protection |
Palmitoyl (16:0) | Moderate for TLR4 | Pro-inflammatory signaling | Atherosclerosis progression |
Oleoyl (18:1) | Low for GPR4 | Endothelial barrier modulation | COPD exacerbation |
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5
CAS No.: 194-03-6